molecular formula C18H15NO3S2 B11619949 (5E)-3-benzyl-5-[(2-hydroxy-3-methoxyphenyl)methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one

(5E)-3-benzyl-5-[(2-hydroxy-3-methoxyphenyl)methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one

Cat. No.: B11619949
M. Wt: 357.5 g/mol
InChI Key: ZUAQHEXCWGLCJW-XNTDXEJSSA-N
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Description

(5E)-3-benzyl-5-[(2-hydroxy-3-methoxyphenyl)methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one is a complex organic compound with a unique structure that includes a thiazolidinone ring, a benzyl group, and a hydroxy-methoxyphenyl moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5E)-3-benzyl-5-[(2-hydroxy-3-methoxyphenyl)methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one typically involves the condensation of appropriate aldehydes and thiosemicarbazides under acidic or basic conditions. The reaction is often carried out in solvents like ethanol or methanol, with the addition of catalysts such as acetic acid or hydrochloric acid to facilitate the reaction.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions to increase yield and purity, as well as implementing continuous flow processes to enhance efficiency.

Chemical Reactions Analysis

Types of Reactions

(5E)-3-benzyl-5-[(2-hydroxy-3-methoxyphenyl)methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the thiazolidinone ring to a thiazolidine ring.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at the benzyl and phenyl groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Reagents like halogens (for electrophilic substitution) or nucleophiles (for nucleophilic substitution) are employed.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Thiazolidine derivatives.

    Substitution: Various substituted benzyl and phenyl derivatives.

Scientific Research Applications

(5E)-3-benzyl-5-[(2-hydroxy-3-methoxyphenyl)methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential as an antimicrobial and anticancer agent.

    Medicine: Explored for its therapeutic properties, including anti-inflammatory and antioxidant activities.

Mechanism of Action

The mechanism of action of (5E)-3-benzyl-5-[(2-hydroxy-3-methoxyphenyl)methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one involves its interaction with various molecular targets. The compound can inhibit enzymes or interact with cellular receptors, leading to its biological effects. The exact pathways and targets depend on the specific application and are subjects of ongoing research.

Comparison with Similar Compounds

Similar Compounds

    Thiazolidinones: Compounds with a similar thiazolidinone ring structure.

    Benzyl derivatives: Compounds with benzyl groups attached to different functional groups.

    Phenyl derivatives: Compounds with phenyl groups substituted with various functional groups.

Uniqueness

(5E)-3-benzyl-5-[(2-hydroxy-3-methoxyphenyl)methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one is unique due to its combination of a thiazolidinone ring, benzyl group, and hydroxy-methoxyphenyl moiety. This unique structure imparts specific chemical and biological properties that differentiate it from other similar compounds.

Properties

Molecular Formula

C18H15NO3S2

Molecular Weight

357.5 g/mol

IUPAC Name

(5E)-3-benzyl-5-[(2-hydroxy-3-methoxyphenyl)methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one

InChI

InChI=1S/C18H15NO3S2/c1-22-14-9-5-8-13(16(14)20)10-15-17(21)19(18(23)24-15)11-12-6-3-2-4-7-12/h2-10,20H,11H2,1H3/b15-10+

InChI Key

ZUAQHEXCWGLCJW-XNTDXEJSSA-N

Isomeric SMILES

COC1=CC=CC(=C1O)/C=C/2\C(=O)N(C(=S)S2)CC3=CC=CC=C3

Canonical SMILES

COC1=CC=CC(=C1O)C=C2C(=O)N(C(=S)S2)CC3=CC=CC=C3

Origin of Product

United States

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